molecular formula C13H15F2NO4 B2606261 2-((Tert-butoxycarbonyl)amino)-2-(2,4-difluorophenyl)acetic acid CAS No. 1025496-16-5

2-((Tert-butoxycarbonyl)amino)-2-(2,4-difluorophenyl)acetic acid

Cat. No.: B2606261
CAS No.: 1025496-16-5
M. Wt: 287.263
InChI Key: CVINMJDGSGBHTL-UHFFFAOYSA-N
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Description

Electronic and Steric Effects

Feature 2,4-Difluorophenyl 3,4-Difluorophenyl 4,4-Difluorophenyl
Electron-withdrawing Strong meta-directing effects Meta- and para-directing effects Symmetrical para-directing effects
Steric Hindrance Moderate (vicinal fluorines) Moderate (adjacent fluorines) High (geminal fluorines)
Hydrogen Bonding Potential for C-F···H interactions Reduced due to para positions Minimal due to symmetry

The 2,4-substitution pattern enhances molecular planarity and π-π stacking interactions, critical for bioactive compounds. In contrast, 3,4-difluorophenyl derivatives exhibit different reactivity in cross-coupling reactions.

Biological Implications

Fluorine’s electronegativity at the 2-position may improve membrane permeability, while the 4-position enhances interactions with aromatic residues in target proteins. This dual effect is absent in 4,4-difluorophenyl analogs, which lack directional electronic influence.

X-ray Crystallographic Studies and Conformational Analysis

Crystallographic data for structurally related compounds reveal key insights into molecular packing and conformation. For example:

  • Hydrogen Bonding Networks : Carboxylate dimers form infinite polymeric chains via N–H···O bonds, as observed in analogous Boc-protected amino acids.
  • Disorder in Fluorophenyl Groups : In 2-fluorophenyl derivatives, the aromatic ring often adopts partial disorder due to weak intermolecular interactions, suggesting flexibility in the 2,4-difluoro system.
  • Steric Effects of Boc Group : The tert-butyl moiety enforces a staggered conformation, minimizing steric clashes between the Boc and fluorophenyl groups.

Hypothetical Crystal Data for Target Compound (Inferred from Analogues):

Parameter Value Source
Space Group P1 (triclinic)
Unit Cell Parameters a = ~5.3 Å, b = ~10.6 Å, c = ~12.5 Å
Hydrogen Bond Lengths N–H···O: 1.8–2.1 Å

Spectroscopic Fingerprinting (NMR, IR, MS)

NMR Spectroscopy

Signal δ (ppm) Assignment Source
tert-butyl 1.4 (CH₃)₃C
CH₂ (Boc) 4.5 –CH₂– adjacent to Boc carbonyl
Aromatic (2,4-F) 7.0–7.5 Protons on difluorophenyl ring (multiplet)
Amide NH 5.0–5.5 Broad singlet (exchangeable)

Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹) Assignment Source
1700–1750 C=O (Boc carbonyl)
2500–3300 O–H (carboxylic acid)
3350–3500 N–H (amide)
1200–1400 C–F (difluorophenyl)

Mass Spectrometry (MS)

Fragment m/z (Relative Abundance) Source
[M+H]⁺ 287.26
Boc Loss 205.12 (C₈H₇F₂O₂⁺)
Difluorophenyl 137.03 (C₇H₃F₂⁺)

Properties

IUPAC Name

2-(2,4-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2NO4/c1-13(2,3)20-12(19)16-10(11(17)18)8-5-4-7(14)6-9(8)15/h4-6,10H,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVINMJDGSGBHTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=C(C=C(C=C1)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Tert-butoxycarbonyl)amino)-2-(2,4-difluorophenyl)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorobenzene and tert-butyl carbamate.

    Formation of Intermediate: The difluorobenzene is subjected to a halogenation reaction to introduce a halogen atom at the desired position.

    Nucleophilic Substitution: The halogenated intermediate undergoes a nucleophilic substitution reaction with tert-butyl carbamate to form the Boc-protected amino group.

    Carboxylation: The final step involves the carboxylation of the intermediate to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Boc Deprotection

The Boc group is selectively cleaved under acidic conditions to reveal a free amine. This reaction is critical for subsequent peptide coupling or functionalization:
Reaction Conditions :

  • Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C

  • Hydrochloric acid (HCl) in dioxane

Mechanism :
Protonation of the Boc carbonyl oxygen followed by elimination of CO₂ and tert-butanol yields the primary amine.

Applications :

  • Generates reactive intermediates for drug discovery (e.g., protease inhibitors) .

Carboxylic Acid Functionalization

The carboxylic acid participates in coupling reactions to form amides or esters.

Table 1: Carboxylic Acid Reactivity

Reaction TypeReagents/ConditionsProductYieldSource
EsterificationDCC, NHS, methanolMethyl ester92%
AmidationHATU, DIPEA, primary aminesPeptide conjugates85–90%
Acid Chloride FormationSOCl₂, DMF (cat.)Acyl chloride intermediate95%

Hydrolysis of Ester Derivatives

The compound is synthesized via alkaline hydrolysis of its methyl ester precursor:

Procedure :

  • Substrate : Methyl 2-((tert-butoxycarbonyl)amino)-2-(2,4-difluorophenyl)acetate

  • Conditions : NaOH (2.0 equiv) in MeOH/H₂O at 75°C for 12 h

  • Workup : Acidification to pH 3 with HCl, EtOAc extraction

  • Yield : 95.1%

  • Purity : LC-MS m/z 188.0 [M+1-Boc]+ .

Electrophilic Aromatic Substitution (Theoretical)

While not explicitly documented in the sources, the 2,4-difluorophenyl group’s electronic profile suggests potential for:

  • Nitration : Requires harsh conditions (HNO₃/H₂SO₄) due to fluorine’s deactivating effect.

  • Suzuki Coupling : Feasible at the meta position using Pd catalysts.

Stability Under Basic Conditions

The Boc group remains stable in mild bases (e.g., NaOH during ester hydrolysis) but degrades in strong bases (e.g., LiAlH₄) .

Table 2: Substituent Effects on Reactivity

CompoundFluorine SubstitutionBoc Deprotection Rate (Relative)
2-(Boc-amino)-2-phenylacetic acidNone1.0×
2-(Boc-amino)-2-(2,4-difluorophenyl)acetic acid2,4-diF0.7×

The electron-withdrawing fluorine atoms reduce amine nucleophilicity post-Boc removal, slowing subsequent reactions.

Scientific Research Applications

Applications in Medicinal Chemistry

  • Peptide Synthesis
    • The compound is widely used as a building block in the synthesis of peptides. Its tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection under mild conditions, facilitating the incorporation of the 2,4-difluorophenylalanine residue into peptides.
    • Case Study : In a study focused on developing peptide-based inhibitors for specific protein interactions, Boc-L-2,4-difluorophenylalanine was incorporated to enhance binding affinity due to the fluorine substituents' electron-withdrawing effects.
  • Drug Development
    • The incorporation of fluorinated amino acids like Boc-L-2,4-difluorophenylalanine in drug design can improve the pharmacokinetic properties of peptides.
    • Example : Research has shown that peptides containing fluorinated amino acids exhibit increased stability against enzymatic degradation, making them suitable candidates for therapeutic applications.
  • Bioconjugation
    • This compound can be utilized in bioconjugation strategies to label peptides or proteins with fluorophores or other functional groups.
    • Case Study : A recent investigation demonstrated the successful conjugation of Boc-L-2,4-difluorophenylalanine with a fluorescent dye, resulting in enhanced imaging capabilities for cellular studies.

Applications in Research

  • Structure-Activity Relationship Studies
    • The fluorinated phenylalanine derivative is employed in SAR studies to understand how modifications affect biological activity.
    • Research Findings : Studies have indicated that the introduction of fluorine atoms can significantly alter the binding affinity and selectivity of peptide ligands toward their targets.
  • Chemical Biology
    • Researchers utilize this compound to probe biological systems and pathways by incorporating it into natural products or synthetic analogs.
    • Example : In chemical biology research, Boc-L-2,4-difluorophenylalanine was used to create analogs of neuropeptides that modulate neurotransmitter release.

Mechanism of Action

The mechanism of action of 2-((Tert-butoxycarbonyl)amino)-2-(2,4-difluorophenyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical pathways. The difluorophenyl moiety may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Fluorine Substituents
  • 2-((Boc)amino)-2-(2-fluorophenyl)acetic acid: Differs by a single fluorine atom at the ortho position.
  • 2-((Boc)amino)-2-(3,4,5-trifluorophenyl)acetic acid: Additional fluorine atoms increase electron-withdrawing effects, which may enhance acidity of the acetic acid moiety (pKa ~2.5–3.0) compared to the 2,4-difluoro analog (pKa ~3.2) .
Non-Fluorinated Analogs
  • 2-((Boc)amino)-2-phenylacetic acid: Lacks fluorine substituents, resulting in lower lipophilicity (clogP ~1.8 vs. 2.5 for the 2,4-difluoro analog) and reduced metabolic resistance .
  • 2-((Boc)amino)-2-(4-hydroxyphenyl)acetic acid: The hydroxyl group increases polarity (clogP ~1.2) and hydrogen-bonding capacity, making it suitable for hydrophilic drug scaffolds .

Protecting Group Variations

Fluorenylmethoxycarbonyl (Fmoc) Analogs
  • (2,4-Difluorophenyl)-[(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid: The Fmoc group offers orthogonal deprotection (base-sensitive) compared to the acid-labile Boc group. This is critical in solid-phase peptide synthesis .

Heterocyclic and Functional Group Modifications

Thiazole-Containing Derivatives
Difluoroacetic Acid Derivatives
  • 2-(4-((Boc)amino)phenyl)-2,2-difluoroacetic acid: The geminal difluoro group increases electronegativity, lowering the pKa of the carboxylic acid (estimated ~1.8) and improving membrane permeability .

Comparative Data Table

Compound Name Molecular Weight Key Substituents clogP pKa (COOH) Applications Reference
2-((Boc)amino)-2-(2,4-difluorophenyl)acetic acid 269.27 2,4-difluorophenyl 2.5 3.2 Cephalosporin synthesis
2-((Boc)amino)-2-phenylacetic acid 251.28 Phenyl 1.8 3.5 Non-fluorinated intermediates
2-((Boc)amino)-2-(4-hydroxyphenyl)acetic acid 267.28 4-hydroxyphenyl 1.2 2.9 Hydrophilic drug scaffolds
(2,4-Difluorophenyl)-[(Fmoc)amino]acetic acid 425.40 2,4-difluorophenyl, Fmoc 3.8 3.0 Peptide synthesis
2-(2-((Boc)amino)thiazol-4-yl)acetic acid 258.29 Thiazole ring 1.6 2.7 Enzyme-targeted inhibitors
2-(4-((Boc)amino)phenyl)-2,2-difluoroacetic acid 269.24 geminal difluoro, phenyl 2.1 1.8 Enhanced membrane permeability

Biological Activity

2-((Tert-butoxycarbonyl)amino)-2-(2,4-difluorophenyl)acetic acid (CAS: 1025496-16-5) is a synthetic compound notable for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by empirical data and research findings.

  • Molecular Formula : C13H15F2NO4
  • Molecular Weight : 287.27 g/mol
  • Purity : 98.00%
  • IUPAC Name : 2-((tert-butoxycarbonyl)amino)-2-(2,4-difluorophenyl)acetic acid
  • SMILES Notation : O=C(O)C(NC(OC(C)(C)C)=O)C1=CC=C(F)C=C1F

The compound exhibits a range of biological activities through various mechanisms:

  • Protein Interaction : It has been identified as a potential inhibitor of protein interactions critical in cancer pathways, particularly involving Src family kinases. The inhibition of these kinases can lead to reduced tumor growth and metastasis .
  • Cell Cycle Regulation : Preliminary studies suggest that the compound may influence cell cycle progression and apoptosis in cancer cells, indicating its potential as an anticancer agent .
  • Inflammatory Response Modulation : The compound has shown promise in modulating inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .

Biological Activity Data

Activity TypeObserved EffectsReferences
Anticancer Activity Inhibition of Src kinase activity; reduced tumor growth in vitro
Anti-inflammatory Effects Modulation of inflammatory cytokines
Cell Cycle Arrest Induction of apoptosis in cancer cell lines

Case Study 1: Src Kinase Inhibition

In a study examining the interaction between UNC119 and Src family kinases, 2-((tert-butoxycarbonyl)amino)-2-(2,4-difluorophenyl)acetic acid was identified as a potent inhibitor. The compound demonstrated a significant reduction in Src autophosphorylation at tyrosine 419, a critical site for kinase activation, leading to decreased tumor cell proliferation .

Case Study 2: Anti-inflammatory Potential

Research published in the context of inflammatory diseases highlighted the compound's ability to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models. This suggests its potential utility in treating autoimmune conditions .

Research Findings

Recent investigations into the structure-activity relationship (SAR) of similar compounds have provided insights into optimizing biological activity. Variations in the fluorinated phenyl group have been shown to enhance potency against specific cancer cell lines while minimizing cytotoxicity to normal cells .

Q & A

Q. How can solubility issues in aqueous buffers be overcome for biological assays?

  • Methodological Answer :
  • Prodrug Design : Convert the carboxylic acid to a methyl ester or amide derivative.
  • Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin-based formulations to enhance solubility without denaturing proteins.

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